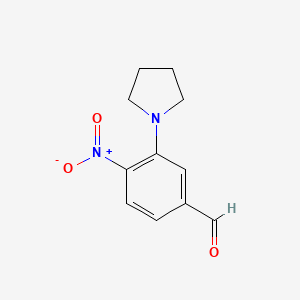

4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde

描述

4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde is a nitro-substituted benzaldehyde derivative featuring a pyrrolidin-1-yl group at the 3-position and a nitro group at the 4-position of the aromatic ring. The pyrrolidine moiety contributes electron-donating properties, while the nitro group enhances electrophilicity, making this compound a versatile intermediate in heterocyclic chemistry.

属性

IUPAC Name |

4-nitro-3-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-8-9-3-4-10(13(15)16)11(7-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDDAGQZSXRLOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Aromatic Substitution to Introduce Pyrrolidinyl Group

A common approach starts with a halogenated benzaldehyde (e.g., 4-fluoro-3-nitrobenzaldehyde or 3-fluoro-4-nitrobenzaldehyde) as a precursor. The pyrrolidine nucleophile displaces the halogen via nucleophilic aromatic substitution (SNAr) under mild to moderate heating conditions.

- Typical Conditions:

- Reactants: 4-fluoro-3-nitrobenzaldehyde and pyrrolidine.

- Base: Potassium carbonate (K2CO3) or similar bases to deprotonate pyrrolidine.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF).

- Temperature: Approximately 90–140 °C.

- Reaction Time: 12–20 hours.

- Work-up: After reaction completion, aqueous work-up followed by extraction with organic solvents such as dichloromethane (DCM).

- Purification: Column chromatography on silica gel to isolate the pure product.

Alternative Route: Direct Nitration of 4-(Pyrrolidin-1-yl)benzaldehyde

Alternatively, the synthesis can start from 4-(pyrrolidin-1-yl)benzaldehyde, which is then subjected to nitration to introduce the nitro group at the 3-position:

- Nitration Reagents: Mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

- Reaction Conditions: Controlled low temperature (0–5 °C) to avoid over-nitration and side reactions.

- Mechanism: Electrophilic aromatic substitution with regioselectivity favoring the 3-position due to directing effects of the pyrrolidinyl and aldehyde groups.

- Purification: Recrystallization or column chromatography to obtain pure this compound.

Detailed Reaction Scheme and Conditions

Research Findings and Analytical Data

Notes on Scale-Up and Industrial Considerations

- Industrial scale synthesis would require careful control of nitration temperature to avoid polysubstitution or degradation.

- Use of safer nitrating agents or alternative nitration methods may be explored for greener synthesis.

- Handling of pyrrolidine and nitrating acids requires appropriate safety protocols due to their corrosive and toxic nature.

Summary Table: Comparison of Preparation Routes

| Parameter | Route 1: SNAr on Halobenzaldehyde + Pyrrolidine | Route 2: Nitration of 4-(Pyrrolidin-1-yl)benzaldehyde |

|---|---|---|

| Starting Material | 4-fluoro-3-nitrobenzaldehyde | 4-(pyrrolidin-1-yl)benzaldehyde |

| Key Reaction | Nucleophilic aromatic substitution | Electrophilic aromatic nitration |

| Reaction Conditions | K2CO3, DMF, 90–140 °C, 12–20 h | HNO3/H2SO4, 0–5 °C |

| Selectivity | High for pyrrolidinyl substitution | High for mono-nitration at 3-position |

| Purification | Column chromatography | Recrystallization or chromatography |

| Yield | Moderate to high (dependent on conditions) | Moderate (temperature sensitive) |

化学反应分析

Types of Reactions

4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for the reduction of the nitro group.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: 4-Nitro-3-(pyrrolidin-1-yl)benzoic acid.

Reduction: 4-Amino-3-(pyrrolidin-1-yl)benzaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde has been explored for its potential as a pharmacological agent due to its ability to interact with various biological targets:

- Anticancer Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines by inhibiting tubulin polymerization, which is crucial for cell division. This mechanism suggests potential applications in cancer therapeutics.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes involved in metabolic pathways, including aldehyde dehydrogenases. This inhibition can influence cellular metabolism and signaling pathways, making it a candidate for drug development targeting metabolic disorders.

Organic Synthesis

The unique structure of this compound allows it to serve as a versatile building block in organic synthesis:

- Formation of Thiosemicarbazones : The compound can be reacted with thiosemicarbazides to form thiosemicarbazones, which have enhanced biological activity. This reaction is significant in developing new therapeutic agents.

- Reduction Reactions : The nitro group can be reduced to form amines, which are valuable intermediates in the synthesis of various pharmaceuticals.

Materials Science

The compound's chemical properties make it suitable for applications in materials science:

- Polymer Chemistry : It can be utilized in the synthesis of functionalized polymers that exhibit specific properties useful for coatings or drug delivery systems.

- Dyes and Pigments : Due to its chromophoric properties, this compound may find applications in developing dyes and pigments for various industrial uses.

Data Tables

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits tubulin polymerization |

| Enzyme inhibitor | Targets aldehyde dehydrogenases | |

| Organic Synthesis | Thiosemicarbazone formation | Enhances biological activity |

| Reduction to amines | Useful intermediates in pharmaceuticals | |

| Materials Science | Functionalized polymers | Potential for drug delivery systems |

| Dyes and pigments | Chromophoric properties |

Case Studies

- Anticancer Research : A study published in RSC Advances demonstrated the synthesis of thiosemicarbazones from this compound, which exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the disruption of tubulin dynamics during cell division.

- Enzyme Interaction Studies : Research highlighted the interactions between this compound and metabolic enzymes, revealing its potential as an inhibitor that could modulate metabolic pathways relevant to obesity and diabetes management.

- Polymer Development : Investigations into using this compound in polymer chemistry have shown promising results in creating materials with tailored properties for specific applications, including drug delivery systems that enhance bioavailability.

作用机制

The mechanism of action of 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde with structurally related benzaldehyde derivatives, benzoic acids, and phenol analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent and Functional Group Analysis

| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Key Substituents | Functional Group |

|---|---|---|---|---|---|

| This compound | Not provided | C₁₁H₁₂N₂O₃* | ~220.23† | Pyrrolidin-1-yl (3-position) | Aldehyde |

| 4-Nitro-3-(trifluoromethyl)benzaldehyde | 101066-57-3 | C₈H₄F₃NO₃ | 219.11 | Trifluoromethyl (3-position) | Aldehyde |

| 2-Nitro-4-(trifluoromethyl)benzoic acid | 320-94-5 | C₈H₄F₃NO₄ | 235.11 | Trifluoromethyl (4-position) | Carboxylic acid |

| 4-Nitro-3-(trifluoromethyl)phenol (TFM) | 88-30-2 | C₇H₄F₃NO₃ | 207.11 | Trifluoromethyl (3-position) | Phenol |

*Estimated based on structural similarity to compound (C₁₆H₂₀N₃O₃ for free aldehyde).

†Calculated from molecular formula.

- Electronic Effects: The pyrrolidin-1-yl group in the target compound is a strong electron donor via resonance, contrasting with the electron-withdrawing trifluoromethyl (-CF₃) group in analogs like 4-Nitro-3-(trifluoromethyl)benzaldehyde . This difference significantly impacts reactivity; for example, the aldehyde group in the target compound is more electrophilic due to the nitro group’s deactivation of the ring, whereas -CF₃ further enhances electrophilicity in trifluoromethyl analogs.

- Functional Group Reactivity: Aldehydes (target compound) undergo nucleophilic additions, while benzoic acids (e.g., 2-Nitro-4-(trifluoromethyl)benzoic acid) participate in acid-base reactions or esterifications. Phenol derivatives like TFM exhibit acidity (pKa ~5–6) due to the -OH group .

Physicochemical and Economic Properties

*Based on analog synthesis in .

- Cost Considerations : Trifluoromethyl-substituted compounds (e.g., 4-Nitro-3-(trifluoromethyl)benzaldehyde) are substantially more expensive (JPY15,500/g) due to the challenges of introducing -CF₃ groups, which often require specialized reagents like Ruppert’s reagent .

- Purity and Yield : The target compound’s analog in achieved 97% purity after purification, comparable to trifluoromethyl analogs (>95–97% by GC/HPLC) .

生物活性

4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biochemical properties, cellular effects, and molecular mechanisms, supported by data tables and relevant case studies.

The empirical formula for this compound is C₁₁H₁₂N₂O₃, with a molecular weight of 220.22 g/mol. The presence of a nitro group at the third position and a pyrrolidinyl group at the fourth position of the benzaldehyde ring enhances its reactivity and biological properties.

1. Cytotoxic Effects

Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that this compound can inhibit tubulin polymerization, a critical process for cell division, thereby disrupting cancer cell proliferation .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (Cervical Cancer) | 45 |

| MCF-7 (Breast Cancer) | 30 | |

| DU145 (Prostate Cancer) | 25 |

This table illustrates the varying degrees of cytotoxicity observed across different cancer cell lines, highlighting the compound's potential as an anticancer agent.

The mechanism through which this compound exerts its effects involves several biochemical interactions. The compound interacts with enzymes involved in aldehyde metabolism, particularly aldehyde dehydrogenases (ALDHs), which play a crucial role in detoxifying aldehydes and regulating cellular signaling pathways .

Figure 1: Interaction with Aldehyde Dehydrogenases

Aldehyde Dehydrogenase Interaction

This diagram illustrates the binding affinity of the compound to ALDHs, suggesting its role in modulating enzyme activity.

3. Influence on Cellular Signaling

Research has shown that this compound can modulate various signaling pathways within cells. For example, it has been reported to influence gene expression related to apoptosis and cell cycle regulation . This modulation can lead to enhanced apoptosis in cancer cells, contributing to its cytotoxic effects.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrrole-based compounds, including this compound. These compounds were tested for their ability to inhibit tubulin polymerization and showed promising results against multidrug-resistant cancer cell lines .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of ALDH activity by various pyrrolidine derivatives, including our compound of interest. The findings indicated that structural modifications significantly impacted inhibitory potency, with some derivatives achieving IC50 values as low as 0.29 µM against ALDH1A3 .

常见问题

Basic Research Questions

Q. What synthetic methods are optimal for preparing 4-nitro-3-(pyrrolidin-1-yl)benzaldehyde with high purity?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting 3-fluoro-4-nitrobenzaldehyde with pyrrolidine in DMF at 150°C for 20 hours, followed by extraction with ethyl acetate and purification via column chromatography. This method yields ~93% purity (based on TLC monitoring) . Alternative routes involve coupling 4-(pyrrolidin-1-yl)benzaldehyde with nitro groups under microwave-assisted conditions, achieving 40–89% yields depending on the amine used .

- Critical Parameters :

- Solvent choice (DMF enhances nucleophilicity).

- Temperature control (prolonged heating >100°C avoids side reactions).

- Purification via UHPLC-MS or silica gel chromatography to remove unreacted amines .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Analytical Protocol :

- 1H NMR : Key peaks include the aldehyde proton at δ 10.00–10.03 ppm (singlet), aromatic protons at δ 7.83–7.89 ppm (doublet, J = 8.2 Hz), and pyrrolidine protons at δ 3.14–3.45 ppm (multiplet) .

- 13C NMR : The aldehyde carbon appears at δ 190.3–190.9 ppm, while nitro-substituted aromatic carbons resonate at δ 139–146 ppm .

- Data Contradictions : Discrepancies in peak splitting (e.g., pyrrolidine protons) may arise from rotational restrictions; using deuterated solvents (CDCl₃) and 300–400 MHz instruments improves resolution .

Q. What safety protocols are essential for handling nitro-aromatic aldehydes like this compound?

- Critical Measures :

- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- PPE : Nitrile gloves, lab coats, and safety goggles (prevents skin/eye contact with mutagenic intermediates) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (LD₅₀ for similar nitro-aromatics: 200–500 mg/kg in rodents) .

Advanced Research Questions

Q. How does this compound function in fragment-based stabilizers of protein-protein interactions (PPIs)?

- Mechanistic Insight : The nitro group acts as an electron-withdrawing group, enhancing electrophilicity for covalent binding to lysine residues in 14-3-3/p65 complexes. The pyrrolidine moiety provides conformational flexibility, enabling stabilization of hydrophobic pockets .

- Experimental Design :

- Binding Assays : Use UHPLC-MS (retention time: 0.75–1.64 min) and SPR to quantify affinity (Kd: 1–10 µM range) .

- Crystallography : Co-crystallize with target proteins to validate binding modes (PDB deposition recommended) .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound intermediates?

- Optimization Approaches :

- Catalysis : Cu(II)-catalyzed C-N coupling improves efficiency (e.g., 82–89% yields for aryl-pyrrolidine derivatives) .

- Microwave Assistance : Reduces reaction time from 20 hours to <2 hours (e.g., cyanothioacetamide condensations) .

- Troubleshooting :

- Impurity Removal : Use preparative HPLC (C18 columns, acetonitrile/water gradient) for polar byproducts .

- Side Reactions : Nitro group reduction can occur under acidic conditions; maintain pH >7 during workup .

Q. How can conflicting GC-MS and NMR data for nitro-aromatic aldehyde derivatives be reconciled?

- Case Study : Discrepancies in styrene oxide/benzaldehyde ratios (GC-MS vs. 1H NMR) arise from volatile aldehyde loss during GC injection. Mitigate by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。